molecular formula C18H19Cl2F3N4O2S B2943696 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide CAS No. 338792-84-0

4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide

Cat. No.: B2943696
CAS No.: 338792-84-0
M. Wt: 483.33
InChI Key: VCIJHWDYIUVWAB-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked to a piperazine ring via an ethyl chain. The piperazine moiety is substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2F3N4O2S/c19-14-1-3-15(4-2-14)30(28,29)25-5-6-26-7-9-27(10-8-26)17-16(20)11-13(12-24-17)18(21,22)23/h1-4,11-12,25H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJHWDYIUVWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves multiple steps:

  • Starting Materials: : The synthesis typically begins with commercially available starting materials, including 4-chlorobenzenesulfonyl chloride and 3-chloro-5-(trifluoromethyl)pyridine.

  • Nucleophilic Substitution: : One of the early steps may involve the nucleophilic substitution of the chlorine atom in 4-chlorobenzenesulfonyl chloride with a suitable amine, forming an intermediate sulfonamide.

  • Coupling Reactions: : The next steps often involve coupling reactions with 3-chloro-5-(trifluoromethyl)pyridine using a piperazine linker to yield the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions, including temperature control, solvent selection, and purification techniques. The large-scale production typically involves continuous-flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

"4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" undergoes several types of chemical reactions, including:

  • Oxidation and Reduction: : These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

  • Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common, involving reagents such as alkyl halides or nitrating agents.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide or piperazine moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, nitrating agents.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

Industrially, the compound finds applications in the development of new materials and chemical processes. Its unique properties enable its use in specialized applications, such as catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and enzymatic inhibition or activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Pyridine Moieties

Compound A : 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate
  • Structure : Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine group but replaces the benzenesulfonamide with a 4-fluorobenzoate ester.
  • Key Differences: The ester group may reduce polarity compared to the sulfonamide, affecting solubility and membrane permeability. No pesticidal data is available, but the fluorinated aromatic ring could enhance metabolic stability .
Compound B : 4-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-N-[(dimethylamino)methylene]benzenecarboxamide
  • Structure: Retains the pyridinyl-piperazine system but substitutes the sulfonamide with a carboxamide and dimethylaminomethylene group.
  • This compound is categorized as an intermediate or inhibitor, suggesting possible use in drug discovery .

Sulfonamide-Based Analogues

Compound C : 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (Flusulfamide)
  • Structure : A simpler sulfonamide lacking the piperazine-pyridine moiety.
  • Key Differences : Used as a pesticide, flusulfamide’s nitro and chloro substituents contribute to its electron-withdrawing properties, enhancing reactivity toward biological targets. The absence of a piperazine linker may limit its ability to interact with complex enzyme systems compared to the target compound .
Compound D : 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-(dimethylamino)propyl)benzenesulfonamide
  • Structure : Contains a sulfonamide group linked to a pyridinyloxy substituent instead of a piperazine.
  • Key Differences: The dimethylaminopropyl chain introduces basicity, which could influence pharmacokinetic properties.

Pyridine-Containing Agrochemicals

Compound E : N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron)
  • Structure : A urea derivative with a pyridinyloxy group.
  • Key Differences : Fluazuron’s urea backbone and difluorobenzamide group make it a potent insect growth regulator. The target compound’s sulfonamide and piperazine groups may offer distinct binding modes in pest control applications .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
Target Compound C₁₉H₁₈Cl₂F₃N₄O₂S (inferred) ~498.3 (estimated) Not explicitly listed Benzenesulfonamide, piperazine, pyridine
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate C₁₉H₁₈ClF₃N₃O₂ 429.81 Not listed Benzoate ester, piperazine, pyridine
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (Flusulfamide) C₁₃H₈Cl₂F₃N₂O₄S 419.23 Not listed Sulfonamide, nitro, chloro

Research Findings and Hypotheses

  • Piperazine-Pyridine Synergy : Compounds with both piperazine and trifluoromethylpyridine groups (e.g., ) are often associated with neurochemical or pesticidal activity due to their ability to penetrate lipid bilayers and interact with enzymes or receptors .
  • Role of Sulfonamide : Sulfonamide derivatives like the target compound and flusulfamide may inhibit carbonic anhydrases or other metalloenzymes, though further studies are needed to confirm this .
  • Gaps in Data : Physical properties (e.g., melting point, solubility) and explicit biological data for the target compound are unavailable in the provided evidence, limiting direct comparisons .

Biological Activity

4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide is a complex organic compound with potential biological applications, particularly in medicinal chemistry and agrochemicals. Its structure, featuring a trifluoromethyl group and a piperazine moiety, suggests significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It contains several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetics of the compound.

PropertyValue
Molecular FormulaC19H20Cl2F3N3O2S
Molecular Weight458.35 g/mol
CAS Number[not provided in search results]
SolubilitySoluble in organic solvents
Melting Point[not provided in search results]

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes, particularly those involved in bacterial proliferation. Similar compounds have shown efficacy against enzymes such as acyl carrier protein synthase (ACP) and phosphopantetheine transferase (PPTase), which are crucial for fatty acid biosynthesis in bacteria.

Mode of Action:

  • Target Enzymes: The compound is believed to inhibit both classes of PPTase enzymes, effectively disrupting bacterial growth.
  • Biochemical Pathways: Interaction with these targets can lead to alterations in fatty acid metabolism, ultimately affecting cell membrane integrity and function.

Biological Activity Studies

Recent studies have explored the antimicrobial properties of compounds with similar structures. For instance, research on N-arylpiperazine derivatives has demonstrated promising antimicrobial activity, suggesting that modifications to the piperazine scaffold can enhance efficacy against various pathogens .

Case Studies

  • Antimicrobial Activity : A study evaluated a series of N-arylpiperazine compounds, revealing that modifications to the piperazine moiety significantly influenced their antimicrobial potency. Compounds with a trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria .
  • Toxicological Assessments : In vivo studies have indicated potential hepatotoxicity at high doses, with observed effects including hepatocyte hypertrophy and nephropathy in rodent models . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects at higher doses.

Q & A

Q. What are the key synthetic challenges in preparing 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Chlorination and trifluoromethylation of the pyridine core (critical for bioactivity).
  • Piperazine coupling to the pyridine ring, requiring precise stoichiometry to avoid over-alkylation.
  • Sulfonamide formation via nucleophilic substitution between the benzenesulfonyl chloride and the ethylpiperazine intermediate.

Optimization Strategies:

  • Use N,N-diisopropylethylamine (DIPEA) as a base to minimize side reactions during sulfonamide coupling .
  • Employ microwave-assisted synthesis for piperazine ring formation to reduce reaction time and improve yield .
  • Monitor reaction progress via LC-MS to detect intermediates and adjust reagent ratios dynamically.

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of chlorination and trifluoromethyl group placement .
    • 19F^{19}\text{F}-NMR to verify the integrity of the trifluoromethyl group.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Validate molecular ion peaks and fragment patterns, especially for intermediates prone to degradation (e.g., sulfonamide precursors) .
  • HPLC-PDA :
    • Quantify purity (>95%) and detect trace impurities (e.g., unreacted piperazine derivatives) .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

Methodological Answer:

  • Target Selection : Prioritize receptors/enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase isoforms, dopamine receptors) .
  • In Vitro Screening :
    • Use fluorescence polarization assays for binding affinity studies (e.g., competitive displacement with fluorescent ligands).
    • Test cytotoxicity in HEK-293 or HepG2 cell lines at 1–100 µM concentrations to establish preliminary safety profiles .
  • Antimicrobial Activity :
    • Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?

Methodological Answer:

  • Core Modifications :
    • Replace the trifluoromethyl group with CF3_3→CH3_3 or CF3_3→Cl to assess hydrophobicity/electronic effects on binding .
    • Vary the piperazine ethyl linker length (e.g., ethyl→propyl) to optimize steric compatibility with receptor pockets .
  • Functional Group Additions :
    • Introduce para-methoxy or ortho-nitro groups on the benzenesulfonamide to modulate electron density and H-bonding .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses and residence times .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Context-Dependent Assays :
    • Replicate conflicting studies under standardized conditions (e.g., pH, serum concentration) to isolate variables. For example, antimicrobial activity discrepancies may arise from differences in bacterial growth media .
  • Metabolite Profiling :
    • Use LC-QTOF-MS to identify active metabolites in cell lysates, which may explain off-target effects .
  • Kinetic vs. Thermodynamic Data :
    • Compare IC50_{50} (equilibrium) vs. Kd_d (kinetic) values to distinguish potency from binding stability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models :
    • Generate carbon anhydrase IX (CA9)-KO cell lines to confirm target-specific inhibition .
  • Transcriptomic Profiling :
    • Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., hypoxia response, apoptosis) .
  • In Vivo Pharmacokinetics :
    • Administer the compound to Sprague-Dawley rats (5 mg/kg IV) and measure plasma half-life, brain penetration, and metabolite formation via LC-MS/MS .

Q. What strategies mitigate instability issues in aqueous formulations during preclinical testing?

Methodological Answer:

  • Co-Solvent Systems :
    • Use PEG-400 (20% v/v) or cyclodextrin (10% w/v) to enhance solubility and prevent precipitation .
  • Lyophilization :
    • Formulate as a lyophilized powder with mannitol (5% w/v) and reconstitute in saline before administration.
  • Stability-Indicating Assays :
    • Monitor degradation products (e.g., hydrolyzed sulfonamide) via UHPLC-DAD under accelerated storage conditions (40°C/75% RH) .

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